N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
CAS No.: 1448076-34-3
Cat. No.: VC6907254
Molecular Formula: C13H15N3O2S
Molecular Weight: 277.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448076-34-3 |
|---|---|
| Molecular Formula | C13H15N3O2S |
| Molecular Weight | 277.34 |
| IUPAC Name | N-[2-(3-methoxyphenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C13H15N3O2S/c1-9-15-13(19-16-9)12(17)14-7-6-10-4-3-5-11(8-10)18-2/h3-5,8H,6-7H2,1-2H3,(H,14,17) |
| Standard InChI Key | DKSBPILQDHWUFJ-UHFFFAOYSA-N |
| SMILES | CC1=NSC(=N1)C(=O)NCCC2=CC(=CC=C2)OC |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₃H₁₅N₃O₂S, with a molecular weight of 277.34 g/mol. Its IUPAC name systematically describes the arrangement: a 1,2,4-thiadiazole ring substituted at position 3 with a methyl group and at position 5 with a carboxamide moiety connected to a 2-(3-methoxyphenyl)ethyl chain. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1448076-34-3 |
| SMILES | CC1=NSC(=N1)C(=O)NCCC2=CC(=CC=C2)OC |
| InChIKey | DKSBPILQDHWUFJ-UHFFFAOYSA-N |
| PubChem CID | 71807164 |
The presence of the thiadiazole ring confers aromatic stability and hydrogen-bonding capacity, while the 3-methoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier permeability .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step strategy typical for 1,2,4-thiadiazoles:
-
Thiosemicarbazide Formation: Reacting thiourea derivatives with hydrazine yields thiosemicarbazides.
-
Cyclization: Treatment with carboxylic acid derivatives (e.g., acetyl chloride) induces ring closure to form the thiadiazole core .
-
Side-Chain Functionalization: Amidation reactions attach the 2-(3-methoxyphenyl)ethyl group to the thiadiazole-5-carboxylic acid intermediate .
A patent (WO2020128003A1) details optimized conditions for analogous syntheses, employing ethanol or methanol as solvents and palladium catalysts for efficient coupling .
Analytical Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions through characteristic shifts (e.g., methyl groups at δ 2.5 ppm, aromatic protons at δ 6.7–7.2 ppm).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 277.34, consistent with the molecular formula.
-
IR Spectroscopy: Stretching vibrations for C=O (1680 cm⁻¹) and N-H (3300 cm⁻¹) validate the carboxamide group.
Physicochemical Properties
While solubility data remain unpublished, predictive models suggest moderate lipophilicity (logP ≈ 2.1) due to the methoxyphenyl group. The compound’s melting point and stability are inferred from analogs:
-
Thermal Stability: Decomposition above 200°C, typical for thiadiazole carboxamides .
-
Crystallinity: Likely amorphous due to bulky side chains hindering lattice formation.
Comparative Analysis with Structural Analogs
A closely related analog, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1797159-97-7), differs in thiadiazole isomerism (1,2,3 vs. 1,2,4) and substitution patterns :
| Property | Target Compound | Analog (CAS 1797159-97-7) |
|---|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂S | C₁₄H₁₇N₃O₃S |
| Thiadiazole Position | 1,2,4 | 1,2,3 |
| Bioactivity Focus | Anticonvulsant | Undisclosed |
The 1,2,4 isomer’s broader π-conjugation may enhance receptor binding compared to the 1,2,3 variant .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume